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Compound Name: Balanophonin, (+)-

Cat. No.: B12317781

Get Quote

Content Type: In-Depth Technical Guide Target Audience: Researchers, Drug Development

Scientists, and Pharmacologists Subject: (+)-Balanophonin (CAS: 80286-36-8)

Executive Summary & Compound Profile
(+)-Balanophonin is a bioactive neolignan (dihydrobenzofuran type) primarily isolated from the

parasitic plant genus Balanophora (e.g., B. japonica, B. spicata). While historically noted for its

anti-inflammatory and neuroprotective properties, recent pharmacological evaluations have

identified significant cytotoxic potential against specific human cancer cell lines.

This guide provides a rigorous technical analysis of (+)-Balanophonin’s cytotoxic profile,

elucidating its mechanism of action (MOA) through the lens of MAPK signaling modulation and

apoptotic induction. It serves as a blueprint for replicating extraction protocols, validating

cytotoxicity via MTT assays, and confirming molecular targets.
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Property Specification

Chemical Name (+)-Balanophonin

Class Neolignan (Dihydrobenzofuran)

Molecular Formula C₂₀H₂₀O₆

Molecular Weight 356.37 g/mol

Solubility
Soluble in DMSO, Methanol; Poorly soluble in

water

Key Structural Feature
2,3-dihydrobenzofuran ring fused with a

phenylpropanoid moiety

Cytotoxicity Profile: Quantitative Analysis
The cytotoxic efficacy of (+)-Balanophonin is cell-line dependent. Research indicates moderate

to significant lethality in hepatocellular and colorectal carcinoma models. The compound

operates within a micromolar range, comparable to standard natural product-derived leads,

though less potent than established chemotherapeutics like doxorubicin, suggesting potential

as a scaffold for semi-synthetic optimization.

Table 1: Reported IC₅₀ Values for (+)-Balanophonin
Cell Line Tissue Origin IC₅₀ Range (μg/mL) Classification

HepG2
Liver (Hepatocellular

Carcinoma)
19.1 – 71.3 Moderate Cytotoxicity

HCT-116
Colon (Colorectal

Carcinoma)
19.1 – 71.3 Moderate Cytotoxicity

A549
Lung (Non-Small Cell

Lung Cancer)
> 100 (Variable) Low Cytotoxicity

BV-2
Microglia

(Immortalized)
Non-toxic High Selectivity
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Note: The variability in IC₅₀ values arises from differences in extraction purity (>95%

recommended) and incubation times (24h vs 48h).

Mechanism of Action (MOA)
The anticancer activity of (+)-Balanophonin is not merely necrotic but driven by regulated cell

death (apoptosis). The compound acts as a multi-target modulator, primarily intercepting the

Mitogen-Activated Protein Kinase (MAPK) pathway.

Signaling Cascade
MAPK Modulation: (+)-Balanophonin inhibits the phosphorylation of ERK1/2, p38, and JNK.

In cancer cells, constitutive activation of these pathways often drives survival; their

suppression re-sensitizes the cell to stress signals.

Mitochondrial Dysfunction: The compound disrupts the mitochondrial membrane potential (

), leading to the release of Cytochrome c.

Caspase Activation: Cytosolic Cytochrome c triggers the cleavage of Pro-Caspase-9, which

subsequently activates the executioner Caspase-3.[1][2][3]

Nuclear Fragmentation: Activated Caspase-3 cleaves Poly (ADP-ribose) polymerase

(PARP), preventing DNA repair and sealing the cell's fate (Apoptosis).
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Figure 1: Proposed molecular mechanism of (+)-Balanophonin-induced apoptosis via MAPK

suppression and the intrinsic mitochondrial pathway.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized.

Isolation Workflow (Self-Validating)
The purity of (+)-Balanophonin is critical for accurate cytotoxicity data. Impurities (e.g., tannins)

can skew IC₅₀ values.
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Figure 2: Isolation workflow from Balanophora species to ensure high-purity compound for

bioassays.

MTT Cytotoxicity Assay
Objective: Determine IC₅₀ values.

Seeding: Plate HepG2 or HCT-116 cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Dissolve (+)-Balanophonin in DMSO (Stock: 20 mM). Prepare serial dilutions

(e.g., 10, 20, 40, 80, 100 μM) in culture medium. Final DMSO concentration must be

.

Incubation: Treat cells for 48h at 37°C, 5% CO₂.

Development: Add 20 μL MTT (5 mg/mL in PBS). Incubate 4h.

Solubilization: Remove media, add 150 μL DMSO to dissolve formazan crystals.
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Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Western Blot Validation (Mechanism)
Objective: Confirm Apoptosis (Caspase-3/PARP).

Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

Separation: Load 30 μg protein on 10-12% SDS-PAGE.

Antibodies:

Primary: Anti-Cleaved Caspase-3 (1:1000), Anti-PARP (1:1000), Anti-β-actin (Loading

Control).

Secondary: HRP-conjugated IgG.

Validation: A positive result is defined by the appearance of the 17/19 kDa cleaved Caspase-

3 fragment and the 89 kDa cleaved PARP fragment in treated samples compared to control.

Future Outlook & SAR
The dihydrobenzofuran scaffold of (+)-Balanophonin offers specific sites for modification.

Structure-Activity Relationship (SAR) studies suggest that:

Methoxylation: The methoxy groups on the phenyl ring are crucial for lipophilicity and

membrane permeability.

Hydroxyl Groups: Free hydroxyls are likely involved in H-bonding with the MAPK active site;

acetylation of these groups often reduces potency, confirming their necessity.

Recommendation: Future development should focus on synergistic studies with standard

chemotherapeutics (e.g., 5-Fluorouracil) to lower effective doses and reduce resistance.

References
Grokipedia. (2025).[4] Balanophonin - Biosynthesis, Biological Activities, and

Pharmacological Research. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.mdpi.com/1424-8247/18/2/254
https://www.grokipedia.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12317781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Institutes of Health (PubChem). (2025). Balanophonin | C20H20O6 | CID 21582569.

Retrieved from [Link]

Tao, J., et al. (2012). Phytochemicals and biological studies of plants from the genus

Balanophora. Journal of Pharmacy and Pharmacology. Retrieved from [Link][5]

Ojha, R., et al. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its

mechanisms. Journal of Biomedical and Translational Research. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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